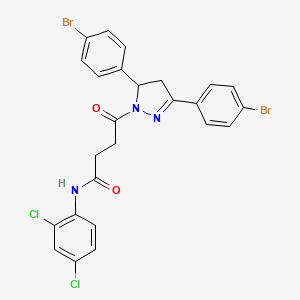
4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C25H19Br2Cl2N3O2 and its molecular weight is 624.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a synthetic derivative of pyrazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The key steps often include:
- Formation of the Pyrazole Ring : Utilizing 4-bromophenyl hydrazine and appropriate carbonyl compounds to create the dihydropyrazole structure.
- Functionalization : Introduction of dichlorophenyl and oxobutanamide groups to enhance biological activity.
Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography confirm the structural integrity of the synthesized compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Study Findings : A study reported that related pyrazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The target compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Data : In vitro studies demonstrated that this compound significantly reduced COX-2 activity compared to standard anti-inflammatory drugs like celecoxib .
Other Biological Activities
In addition to its anticancer and anti-inflammatory properties, pyrazole derivatives have been investigated for various other biological activities:
- Antimicrobial Activity : Some studies suggest that these compounds exhibit antimicrobial effects against both bacterial and fungal pathogens .
- Antioxidant Properties : The ability to scavenge free radicals has been noted, contributing to their potential protective effects against oxidative stress-related diseases .
Case Studies
- Anticancer Activity Assessment :
- Inflammation Model :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,4-dichlorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2Cl2N3O2/c26-17-5-1-15(2-6-17)22-14-23(16-3-7-18(27)8-4-16)32(31-22)25(34)12-11-24(33)30-21-10-9-19(28)13-20(21)29/h1-10,13,23H,11-12,14H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMEBPBRQDPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














